4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 3-chlorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives .
Scientific Research Applications
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is primarily used in early discovery research. Its applications span various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects . detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with different chlorination patterns.
4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 4-methoxybenzoate: Contains methoxy groups instead of dichloro groups.
3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Another variant with methoxy substitution.
Uniqueness
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific chlorination pattern and the presence of both carbohydrazonoyl and dichlorobenzoate moieties. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
358769-66-1 |
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Molecular Formula |
C21H13Cl3N2O3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13Cl3N2O3/c22-15-3-1-2-14(10-15)20(27)26-25-12-13-4-7-17(8-5-13)29-21(28)18-9-6-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
TZKMNOIWHCYMEI-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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